REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[C:5]([O:7]CC)=[O:6].[CH2:13](Br)[CH2:14][CH3:15].C(=O)([O-])[O-].[K+].[K+].[OH-].[Na+]>CC(=O)CC.CCO>[CH2:13]([O:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[C:5]([OH:7])=[O:6])[CH2:14][CH3:15] |f:2.3.4,5.6|
|
Name
|
|
Quantity
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4.16 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C(=O)OCC)C=CC1
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
C(CC)Br
|
Name
|
|
Quantity
|
4.15 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
After this mixture was stirred for 2 h at 50° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 48 h
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
the suspended inorganic salt was removed by filtration
|
Type
|
CUSTOM
|
Details
|
The concentration of the resulting solution by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
yielded pale yellowish syrup, which
|
Type
|
CUSTOM
|
Details
|
ethanol was removed at reduced pressure
|
Type
|
CUSTOM
|
Details
|
was acidified by 6N HCl to pH 2 at 5° C.
|
Type
|
FILTRATION
|
Details
|
was then collected by filtration
|
Type
|
CUSTOM
|
Details
|
The recrystallization of this crude product from hexane/ether yielded pure 3-Propoxy-benzoic acid as colorless crystal (3.77 g, 83.7%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |